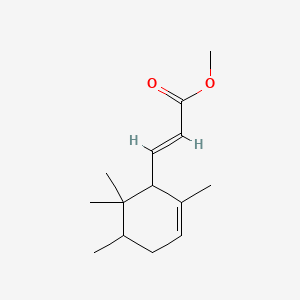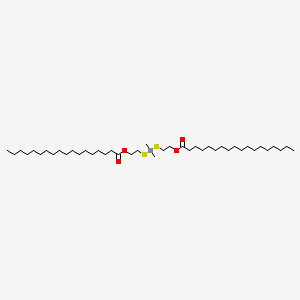
(Dimethylstannylene)bis(thioethane-1,2-diyl) distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol typically involves the reaction of dimethyltin dichloride with thioglycolic acid, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in plastic manufacturing.
Mechanism of Action
The mechanism of action of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit or activate various biochemical pathways. Its sulfanyl groups allow it to interact with thiol-containing enzymes, potentially leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol
- 2,2’-[(dimethylgermylene)bis(sulfanyl)]diethanol
- 2,2’-[(dimethylplumbylene)bis(sulfanyl)]diethanol
Uniqueness
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol is unique due to its tin-based structure, which imparts distinct chemical and physical properties compared to its germanium and lead analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
59138-44-2 |
|---|---|
Molecular Formula |
C42H84O4S2Sn |
Molecular Weight |
836.0 g/mol |
IUPAC Name |
2-[dimethyl(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/2C20H40O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*23H,2-19H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
VTCSQBKSQNQKIO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


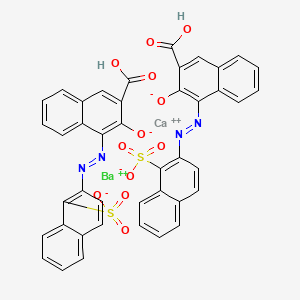
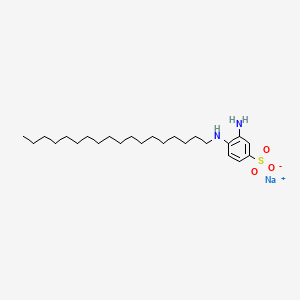

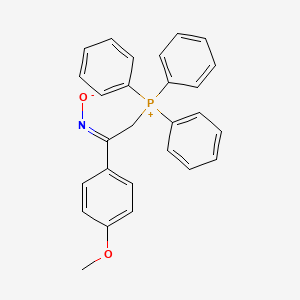
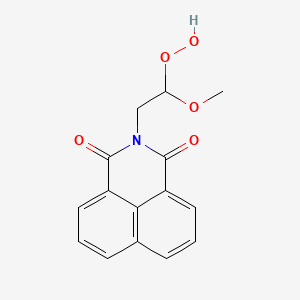
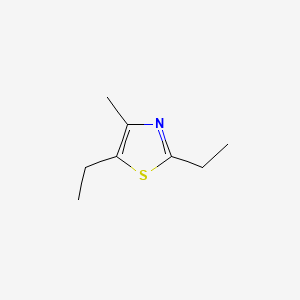
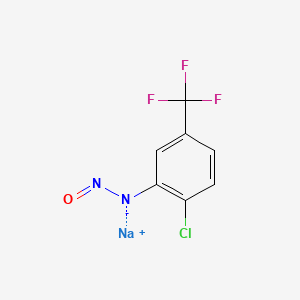
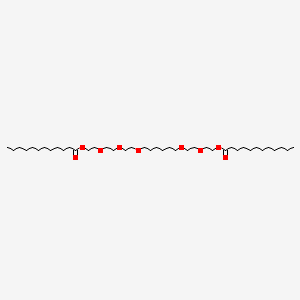
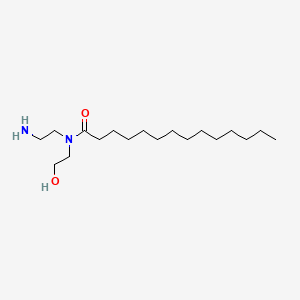
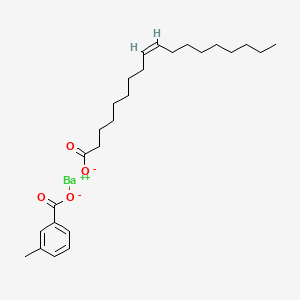
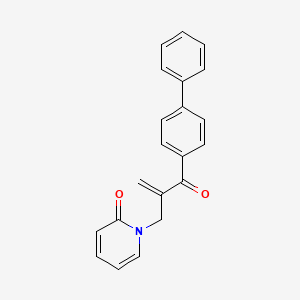
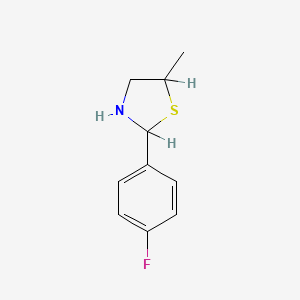
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
